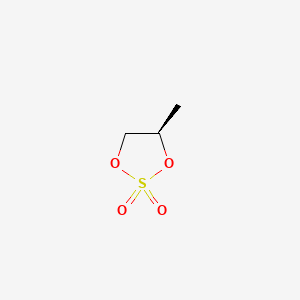

1,3,2-Dioxathiolane, 4-methyl-, 2,2-dioxide, (4R)-

Description

BenchChem offers high-quality 1,3,2-Dioxathiolane, 4-methyl-, 2,2-dioxide, (4R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,2-Dioxathiolane, 4-methyl-, 2,2-dioxide, (4R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O4S/c1-3-2-6-8(4,5)7-3/h3H,2H2,1H3/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXNUCOGMMHHNA-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COS(=O)(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COS(=O)(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006381-03-8 | |

| Record name | (4R)-4-Methyl-1,3,2-dioxathiolane 2,2-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is a chiral cyclic sulfate that serves as a crucial building block in asymmetric synthesis. Its stereospecificity makes it a valuable intermediate in the production of complex chiral molecules, most notably in the pharmaceutical industry. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and applications, with a focus on its role in drug development.

Physicochemical Properties

The fundamental physical and chemical properties of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide are summarized in the tables below. These properties are essential for its handling, storage, and application in chemical synthesis.

Table 1: General and Physical Properties

| Property | Value |

| CAS Number | 1006381-03-8[1][2][3] |

| Molecular Formula | C₃H₆O₄S[1][3] |

| Molecular Weight | 138.14 g/mol [1][3] |

| Appearance | Colorless to light yellow solid or liquid |

| Melting Point | 81-83 °C |

| Boiling Point | 221.8 ± 7.0 °C (Predicted) |

| Density | 1.4 g/cm³[4] |

| Solubility | Soluble in water and organic solvents such as alcohols and ethers. |

Table 2: Spectroscopic Data (Expected)

| Spectroscopy | Expected Peaks |

| ¹H NMR | Singlet for methyl protons at δ 1.3–1.5 ppm[4] |

| ¹³C NMR | Characteristic signals for sulfone carbons at δ 110–120 ppm[4] |

| IR Spectroscopy | Strong S=O stretches at 1150–1300 cm⁻¹[4] |

Synthesis and Purification

The synthesis of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is typically achieved through a two-step, one-pot reaction from the corresponding chiral diol, (R)-1,2-propanediol.

Experimental Protocol: Synthesis

This protocol is a representative method based on the well-established synthesis of cyclic sulfates from vicinal diols.

Materials:

-

(R)-1,2-propanediol

-

Thionyl chloride (SOCl₂)

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

Sodium periodate (NaIO₄)

-

Acetonitrile (CH₃CN)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Brine

Procedure:

-

Cyclic Sulfite Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-1,2-propanediol in an anhydrous solvent such as carbon tetrachloride or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours to ensure the complete formation of the intermediate cyclic sulfite and to drive off excess HCl.

-

Oxidation to Cyclic Sulfate: Cool the reaction mixture back to 0 °C.

-

Add a catalytic amount of Ruthenium(III) chloride hydrate.

-

In a separate flask, prepare a solution of sodium periodate (1.5 equivalents) in water.

-

Add the sodium periodate solution dropwise to the reaction mixture, maintaining the temperature at 0 °C. The reaction is often exothermic.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the cyclic sulfite.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with water, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

The crude (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide can be purified by vacuum distillation or crystallization.

Vacuum Distillation:

-

Set up a distillation apparatus for vacuum distillation.

-

Heat the crude product under reduced pressure. The boiling point is approximately 40 °C at reduced pressure.[4]

-

Collect the fraction corresponding to the pure product.

Crystallization:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture (e.g., carbon tetrachloride/hexane).

-

Allow the solution to cool slowly to room temperature, then cool further in a refrigerator or ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent and dry under vacuum.

Role in Drug Development

(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is a key chiral intermediate in the synthesis of stereoisomers of Secnidazole.[5][6] Secnidazole is a 5-nitroimidazole antimicrobial agent used in the treatment of various infections caused by anaerobic bacteria and protozoa.[7][8]

The chirality of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is crucial for the stereospecific synthesis of the active enantiomer of Secnidazole, which ensures its therapeutic efficacy.

Mechanism of Action of Secnidazole

While (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide itself is not the active pharmaceutical ingredient, its role as a precursor to Secnidazole links it to the latter's mechanism of action. Secnidazole is a prodrug that is selectively activated in anaerobic organisms.

Caption: Mechanism of action of Secnidazole.

The process begins with the passive diffusion of Secnidazole into the anaerobic pathogen.[7] Inside the cell, the nitro group of Secnidazole is reduced by the enzyme nitroreductase, which is abundant in anaerobic organisms.[7] This reduction generates reactive nitro radical anions.[9] These highly reactive intermediates interact with the pathogen's DNA, causing strand breakage and destabilization of the DNA helix.[7][9] The resulting DNA damage inhibits DNA synthesis and repair, ultimately leading to the death of the microbial cell.[7]

Safety and Handling

(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to avoid inhalation, ingestion, and skin contact. The compound should be stored in a cool, dry place away from incompatible materials. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is a fundamentally important chiral building block with significant applications in the pharmaceutical industry. Its well-defined physicochemical properties and stereochemistry make it an invaluable tool for the asymmetric synthesis of drugs like Secnidazole. A thorough understanding of its synthesis, properties, and the mechanism of action of the final drug product is essential for researchers and professionals in the field of drug development.

References

- 1. scbt.com [scbt.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. (4R)-4-Methyl-1,3,2-dioxathiolane 2,2-dioxide | C3H6O4S | CID 59377073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide | 5689-83-8 | Benchchem [benchchem.com]

- 5. 1,3,2-Dioxathiolane, 4-Methyl-, 2,2-dioxide, (4R)- | 1006381-03-8 [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. What is the mechanism of Secnidazole? [synapse.patsnap.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Secnidazole | C7H11N3O3 | CID 71815 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (4R)-4-Methyl-1,3,2-dioxathiolane-2,2-dioxide: A Key Chiral Intermediate in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (4R)-4-methyl-1,3,2-dioxathiolane-2,2-dioxide, a pivotal chiral intermediate in modern asymmetric synthesis, particularly within the pharmaceutical industry. This document details its chemical structure, physicochemical properties, and primary applications, with a focus on its role in the stereoselective synthesis of drug molecules. Detailed experimental protocols, where available in the public domain, are provided, alongside key analytical and spectroscopic data to aid researchers in its synthesis, purification, and characterization.

Introduction

(4R)-4-methyl-1,3,2-dioxathiolane-2,2-dioxide, a cyclic sulfate, has emerged as a valuable building block in organic synthesis.[1][2] Its rigid five-membered ring structure and defined stereochemistry at the C4 position make it an excellent chiral auxiliary and a precursor for introducing specific stereocenters in complex molecules.[1] The primary application of this compound lies in the pharmaceutical sector, most notably in the synthesis of stereoisomers of the anti-infective agent Secnidazole.[3][4] This guide aims to consolidate the available technical information on this compound to support its effective utilization in research and drug development.

Chemical Structure and Identification

The chemical structure of (4R)-4-methyl-1,3,2-dioxathiolane-2,2-dioxide is characterized by a five-membered dioxathiolane ring with a methyl group at the fourth position in the (R)-configuration and a sulfonyl group.

Chemical Structure Diagram

References

An In-depth Technical Guide to the Spectral Analysis of (R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of (R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide, a key intermediate in organic synthesis and a component in electrolyte formulations. This document details the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for the characterization of this chiral cyclic sulfate.

Introduction

(R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide, also known as (R)-propylene sulfate, is a five-membered cyclic sulfate with the molecular formula C₃H₆O₄S and a molecular weight of 138.14 g/mol .[1] Its stereocenter at the 4-position makes it a valuable chiral building block in the synthesis of complex molecules, including pharmaceuticals.[1][2][3] Accurate structural elucidation and purity assessment are critical, for which NMR, IR, and MS are indispensable tools. This guide presents a summary of the expected spectral data and detailed experimental protocols for acquiring them.

Data Presentation

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.9 - 5.1 | Multiplet | 1H | CH |

| ~4.5 - 4.7 | Multiplet | 1H | CH₂ (diastereotopic) |

| ~4.0 - 4.2 | Multiplet | 1H | CH₂ (diastereotopic) |

| ~1.5 - 1.7 | Doublet | 3H | CH₃ |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~78 | CH |

| ~75 | CH₂ |

| ~18 | CH₃ |

Table 3: IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2990 - 2850 | Medium | C-H stretch |

| 1380 - 1350 | Strong | S=O asymmetric stretch |

| 1190 - 1160 | Strong | S=O symmetric stretch |

| 1050 - 1000 | Strong | C-O stretch |

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity | Assignment |

| 138 | Moderate | [M]⁺ (Molecular Ion) |

| 74 | High | [M - SO₂]⁺ |

| 58 | High | [C₃H₆O]⁺ |

| 43 | High | [C₃H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 10-20 mg of (R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a pipette with a cotton plug into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube and label it appropriately.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: -2 to 12 ppm

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: -10 to 220 ppm

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of liquid (R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide directly onto the center of the ATR crystal. If the sample is a solid, place a small amount on the crystal and apply pressure using the instrument's clamp to ensure good contact.

FTIR-ATR Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Mode: Transmittance or Absorbance

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled with a Gas Chromatograph (GC-MS) or a direct insertion probe.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or dichloromethane).

GC-MS Parameters (Illustrative):

-

Injection Volume: 1 µL

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium

-

Column: A suitable capillary column (e.g., HP-5ms).

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40 - 400.

Visualization of Spectral Analysis Workflow

The following diagrams illustrate the logical workflow of the spectral analysis and the information derived from each technique.

Caption: Workflow for the spectral analysis of a small molecule.

Caption: Structural information derived from different spectral techniques.

References

- 1. 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide | 5689-83-8 | Benchchem [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 1,3,2-Dioxathiolane, 4-Methyl-, 2,2-dioxide, (4R)- | 1006381-03-8 [chemicalbook.com]

- 4. 4-Methyl-1,3,2-dioxathiolane 2,2-Dioxide | C3H6O4S | CID 9964107 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide (CAS 1006381-03-8) - A Key Chiral Intermediate in the Synthesis of Orforglipron

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive technical overview of the chemical compound with the CAS number 1006381-03-8. The internationally recognized IUPAC name for this compound is (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide . This chiral molecule serves as a critical intermediate in the synthesis of Orforglipron, a novel, orally available, non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist under investigation for the treatment of type 2 diabetes and obesity. This guide will detail the properties of this intermediate, its role in the synthesis of Orforglipron, the mechanism of action of Orforglipron, and relevant clinical and preclinical data.

Physicochemical Properties of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide

A summary of the key physicochemical properties of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is presented in Table 1.

| Property | Value |

| CAS Number | 1006381-03-8 |

| IUPAC Name | (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide |

| Molecular Formula | C₃H₆O₄S |

| Molecular Weight | 138.14 g/mol |

| Appearance | Colorless to light yellow solid |

| Melting Point | 81-83 °C |

| Boiling Point | 221.8±7.0 °C (Predicted) |

| Solubility | Soluble in water and organic solvents such as alcohols and ethers. |

Role in the Synthesis of Orforglipron

(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is a crucial chiral building block in the multi-step synthesis of Orforglipron. Its stereochemistry is essential for the final stereospecific structure of Orforglipron, which is critical for its high-affinity binding to the GLP-1 receptor.

General Synthetic Protocol

While specific, detailed proprietary synthesis protocols are often not publicly available, general methods for the preparation of chiral cyclic sulfates like (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide have been described in the chemical literature. One general approach involves the following steps:

-

Synthesis of a Chiral Diol: A suitable chiral starting material is converted into a chiral 1,2-diol.

-

Sulfation: The chiral diol is reacted with a sulfating agent, such as thionyl chloride, to form a cyclic sulfite.

-

Oxidation: The cyclic sulfite is then oxidized to the corresponding cyclic sulfate, (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide, using an oxidizing agent like ruthenium(III) chloride with sodium periodate.

Another described method for its use in the synthesis of an indole-2-carboxylic acid intermediate, a key component of Orforglipron, involves the cyclopropanation of an indole carboxylate using (R)-(-)-4-methyl-2,2-dioxo-1,3,2-dioxathiolane.

The workflow for the synthesis and its incorporation into the final drug product can be visualized as follows:

Orforglipron: Mechanism of Action and Signaling Pathway

Orforglipron is a potent and selective agonist of the Glucagon-Like Peptide-1 (GLP-1) receptor. The GLP-1 receptor is a G protein-coupled receptor (GPCR) primarily expressed in pancreatic β-cells, the brain, and the gastrointestinal tract.

Signaling Pathway

Activation of the GLP-1 receptor by Orforglipron initiates a downstream signaling cascade that is central to its therapeutic effects.[1] The key steps are as follows:

-

Receptor Binding: Orforglipron binds to the GLP-1 receptor on the surface of target cells.

-

G Protein Activation: This binding event activates the associated Gs alpha subunit of the G protein.

-

Adenylate Cyclase Activation: The activated Gs alpha subunit stimulates the enzyme adenylate cyclase.

-

cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Downstream Effects: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), leading to various cellular responses, including glucose-dependent insulin secretion from pancreatic β-cells.

Quantitative Data from Clinical Trials of Orforglipron

The efficacy and safety of Orforglipron have been evaluated in several clinical trials for the treatment of type 2 diabetes and obesity. Key quantitative outcomes are summarized below.

Efficacy in Type 2 Diabetes

| Endpoint | Orforglipron (Various Doses) | Placebo | Comparator (Dulaglutide) | Study |

| Change in HbA1c from Baseline at 26 weeks | Up to -2.10% | -0.43% | -1.10% | Phase 2 |

| Change in Body Weight from Baseline at 26 weeks | Up to -10.1 kg | -2.2 kg | -3.9 kg | Phase 2 |

Efficacy in Obesity

| Endpoint | Orforglipron (Various Doses) | Placebo | Study |

| Mean Change in Body Weight from Baseline at 26 weeks | -8.6% to -12.6% | -2.0% | Phase 2 |

| Mean Change in Body Weight from Baseline at 36 weeks | -9.4% to -14.7% | -2.3% | Phase 2 |

| Participants with ≥10% Weight Reduction at 36 weeks | 46% to 75% | 9% | Phase 2 |

Experimental Protocols

This section details the methodologies for key experiments and measurements cited in the development and clinical evaluation of Orforglipron.

In Vitro GLP-1 Receptor Activation Assay (cAMP Measurement)

This assay is crucial for determining the potency and efficacy of GLP-1 receptor agonists like Orforglipron.

Objective: To quantify the increase in intracellular cyclic AMP (cAMP) in response to GLP-1 receptor activation.

Materials:

-

HEK293 cells stably expressing the human GLP-1 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).

-

Orforglipron and reference agonists (e.g., GLP-1).

-

cAMP assay kit (e.g., HTRF, Lance Ultra, or similar).

-

384-well white opaque microplates.

-

Plate reader capable of measuring the assay kit's signal (e.g., time-resolved fluorescence).

Procedure:

-

Cell Seeding: Seed the GLP-1R expressing cells into 384-well plates at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of Orforglipron and the reference agonist in assay buffer.

-

Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Detection: Add the lysis buffer and detection reagents from the cAMP assay kit according to the manufacturer's instructions.

-

Signal Measurement: Read the plate on a compatible plate reader.

-

Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the concentration-response curves and calculate the EC₅₀ values.

Clinical Measurement of Glycated Hemoglobin (HbA1c)

Objective: To determine the percentage of glycated hemoglobin in whole blood as a measure of long-term glycemic control.

Materials:

-

Venous whole blood collected in EDTA-containing tubes.

-

NGSP-certified HbA1c analyzer (e.g., high-performance liquid chromatography (HPLC), immunoassay, or enzymatic assay).

-

Calibrators and quality control materials.

Procedure:

-

Sample Collection: Collect venous blood from the study participant into an EDTA tube.

-

Sample Handling: Mix the sample gently by inversion. Store at 2-8°C if not analyzed immediately.

-

Instrument Calibration: Calibrate the HbA1c analyzer according to the manufacturer's instructions using certified calibrators.

-

Quality Control: Run quality control samples at different concentrations to ensure the accuracy and precision of the assay.

-

Sample Analysis: Load the patient sample onto the analyzer. The instrument will automatically perform the analysis.

-

Data Reporting: The result is reported as a percentage of total hemoglobin.

Clinical Measurement of Body Weight

Objective: To obtain an accurate and reproducible measurement of a study participant's body weight.

Materials:

-

Calibrated digital scale with a precision of at least 0.1 kg.

-

Standardized weights for calibration checks.

Procedure:

-

Scale Calibration: Ensure the scale is placed on a hard, flat surface. Calibrate the scale according to the manufacturer's guidelines and perform regular checks with standardized weights.

-

Participant Preparation: Instruct the participant to remove shoes and heavy outer clothing. Pockets should be emptied.

-

Positioning: The participant should stand still in the center of the scale with their weight evenly distributed on both feet.

-

Measurement: Record the weight to the nearest 0.1 kg after the reading on the digital display has stabilized.

-

Consistency: For longitudinal studies, measurements should be taken at the same time of day under similar conditions at each visit to minimize variability.

Conclusion

(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is a fundamentally important chiral intermediate in the synthesis of the promising oral GLP-1 receptor agonist, Orforglipron. The stereochemical integrity of this intermediate is paramount to the biological activity of the final drug product. Orforglipron has demonstrated significant efficacy in reducing HbA1c and body weight in clinical trials, operating through the well-established GLP-1 receptor signaling pathway. The standardized and robust experimental protocols for both in vitro characterization and clinical evaluation are essential for the continued development and potential future application of this therapeutic agent in managing type 2 diabetes and obesity.

References

(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide , a chiral cyclic sulfate, serves as a crucial intermediate in modern asymmetric synthesis, most notably in the pharmaceutical industry. Its rigid, stereodefined structure and the electrophilic nature of the sulfate group make it a valuable building block for the introduction of a chiral propylene oxide synthon. This technical guide provides an in-depth review of the available literature on its synthesis, properties, and key applications, with a focus on experimental details and quantitative data.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Chemical Name | (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide | --INVALID-LINK-- |

| CAS Number | 1006381-03-8 | --INVALID-LINK-- |

| Molecular Formula | C₃H₆O₄S | --INVALID-LINK-- |

| Molecular Weight | 138.14 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | |

| Storage Temperature | 2-8°C |

Reference Spectroscopic Data: Propylene Sulfate (Racemic 4-methyl-1,3,2-dioxathiolane 2,2-dioxide)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| ¹H NMR | |||

| CH | ~4.9 | m | |

| CH₂ | ~4.5 & ~4.0 | m | |

| CH₃ | ~1.6 | d | |

| ¹³C NMR | |||

| CH | ~78 | ||

| CH₂ | ~74 | ||

| CH₃ | ~18 |

Note: The exact chemical shifts and coupling constants for (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide may vary slightly from the provided reference data for propylene sulfate.

Synthesis of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide

The synthesis of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is a two-step process starting from the commercially available chiral precursor, (R)-(-)-1,2-propanediol. This method follows the well-established Sharpless protocol for the preparation of cyclic sulfates from vicinal diols.

Experimental Workflow: Synthesis of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide

Caption: Synthesis of the target compound from (R)-(-)-1,2-propanediol.

Detailed Experimental Protocol

Step 1: Synthesis of (4R)-4-methyl-1,3,2-dioxathiolane 2-oxide (Cyclic Sulfite)

-

To a solution of (R)-(-)-1,2-propanediol in a suitable inert solvent such as dichloromethane (CH₂Cl₂), an equimolar amount of a base, typically pyridine, is added. The reaction mixture is cooled to 0°C in an ice bath.

-

Thionyl chloride (SOCl₂) is added dropwise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the addition of water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude cyclic sulfite as a mixture of diastereomers. This intermediate is often used in the next step without further purification.

Step 2: Oxidation to (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide (Cyclic Sulfate)

-

The crude (4R)-4-methyl-1,3,2-dioxathiolane 2-oxide is dissolved in a biphasic solvent system, typically a mixture of acetonitrile, water, and carbon tetrachloride.

-

A catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·xH₂O) is added to the mixture.

-

Sodium periodate (NaIO₄), the stoichiometric oxidant, is then added portion-wise to the vigorously stirred mixture. The reaction is exothermic and may require cooling to maintain the desired temperature.

-

The progress of the oxidation is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.

-

The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution, followed by brine, and then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the pure (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide.

Application in the Synthesis of (S)-(+)-Secnidazole

A primary application of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is in the stereoselective synthesis of (S)-(+)-Secnidazole, a potent anti-infective agent.[1] This synthesis involves the nucleophilic ring-opening of the cyclic sulfate by 2-methyl-5-nitroimidazole.

Reaction Pathway: Synthesis of (S)-(+)-Secnidazole

Caption: Stereoselective synthesis of (S)-(+)-Secnidazole.

Detailed Experimental Protocol

-

2-Methyl-5-nitroimidazole is dissolved in an aprotic polar solvent such as dimethylformamide (DMF).

-

A base, such as potassium carbonate, is added to the solution to deprotonate the imidazole nitrogen, forming the nucleophile.

-

(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide, dissolved in the same solvent, is added to the reaction mixture.

-

The reaction is heated to facilitate the nucleophilic ring-opening of the cyclic sulfate. The reaction proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the site of attack.

-

After the reaction is complete (monitored by TLC or HPLC), the intermediate sulfate ester is hydrolyzed by the addition of an aqueous acid.

-

The reaction mixture is then neutralized and the product, (S)-(+)-Secnidazole, is extracted with a suitable organic solvent.

-

The crude product is purified by recrystallization or column chromatography to yield the final product.

Conclusion

(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is a valuable and versatile chiral building block in organic synthesis. The established two-step synthesis from (R)-(-)-1,2-propanediol provides a reliable route to this important intermediate. Its primary utility lies in the stereoselective synthesis of pharmacologically active molecules, such as (S)-(+)-Secnidazole, where it serves as a key component for introducing the desired chirality. The detailed experimental protocols provided herein offer a guide for researchers and drug development professionals in the application of this compound. Further research into its reactions with other nucleophiles could expand its utility in the synthesis of a broader range of chiral molecules.

References

A Technical Guide to (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide: A Chiral Building Block for Asymmetric Synthesis

(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide , a chiral cyclic sulfate, has emerged as a valuable and versatile building block in modern organic synthesis. Its primary application lies in its role as a chiral electrophile, enabling the stereoselective introduction of a hydroxypropyl group. This technical guide provides an in-depth overview of its core applications, supported by experimental data and protocols for researchers, scientists, and professionals in drug development.

Core Application: Asymmetric Synthesis of (R)-Secnidazole

The most prominent application of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is in the stereoselective synthesis of (R)-Secnidazole, a potent anti-infective agent.[1][2][3] Secnidazole is a nitroimidazole derivative effective against various anaerobic bacteria and protozoa.[1][3] The therapeutic efficacy of Secnidazole is enantiomer-dependent, with the (R)-enantiomer exhibiting the desired pharmacological activity.

The use of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide provides a reliable method for establishing the correct stereochemistry at the secondary alcohol of the propanol side chain. The synthesis proceeds via a nucleophilic ring-opening reaction, where the nucleophile, typically the anion of 2-methyl-5-nitroimidazole, attacks the less hindered carbon of the cyclic sulfate. This reaction is highly stereospecific, proceeding with inversion of configuration at the site of nucleophilic attack.

Reaction Pathway and Stereochemistry

The logical workflow for the synthesis of (R)-Secnidazole using (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is depicted below. The process begins with the preparation of the chiral cyclic sulfate from (R)-1,2-propanediol. The key step is the nucleophilic substitution by 2-methyl-5-nitroimidazole, followed by hydrolysis of the resulting sulfate ester to yield the final product.

Quantitative Data

The efficiency of the key nucleophilic ring-opening reaction is critical for the overall yield and enantiomeric purity of the final product. Below is a summary of typical quantitative data reported for this transformation.

| Reactant 1 | Reactant 2 | Product | Solvent | Base | Yield (%) | Enantiomeric Excess (ee) |

| (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide | 2-Methyl-5-nitroimidazole | (R)-Secnidazole | DMF | Sodium Hydride | 85-95 | >99% |

| (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide | 2-Methyl-5-nitroimidazole | (R)-Secnidazole | DMSO | Potassium Carbonate | 80-90 | >99% |

Note: Yields and enantiomeric excess can vary based on reaction conditions and purification methods.

Experimental Protocols

Synthesis of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide

This protocol describes the preparation of the chiral cyclic sulfate from commercially available (R)-1,2-propanediol.

Materials:

-

(R)-1,2-propanediol

-

Thionyl chloride (SOCl₂)

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

Sodium periodate (NaIO₄)

-

Acetonitrile

-

Carbon tetrachloride

-

Water

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Cyclic Sulfite Formation: To a solution of (R)-1,2-propanediol in dichloromethane at 0 °C, add thionyl chloride dropwise. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Oxidation: To the crude cyclic sulfite dissolved in a mixture of acetonitrile, carbon tetrachloride, and water, add a catalytic amount of RuCl₃·xH₂O followed by the portion-wise addition of NaIO₄.

-

Work-up: After completion of the reaction, quench with saturated aqueous sodium bicarbonate solution and extract with dichloromethane.

-

Purification: Wash the combined organic layers with saturated aqueous sodium chloride solution, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide.

Synthesis of (R)-Secnidazole

This protocol details the nucleophilic ring-opening of the chiral cyclic sulfate with 2-methyl-5-nitroimidazole.

Materials:

-

(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide

-

2-Methyl-5-nitroimidazole

-

Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (for hydrolysis)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Deprotonation: To a suspension of sodium hydride in anhydrous DMF at 0 °C, add a solution of 2-methyl-5-nitroimidazole in anhydrous DMF dropwise. Stir the mixture until the evolution of hydrogen gas ceases.

-

Nucleophilic Substitution: Add a solution of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide in anhydrous DMF to the reaction mixture. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Hydrolysis: Quench the reaction by the slow addition of water. Acidify the mixture with hydrochloric acid and stir to hydrolyze the intermediate sulfate ester.

-

Work-up: Neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with saturated aqueous sodium chloride solution, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude (R)-Secnidazole can be purified by recrystallization.

Other Potential Applications

While the synthesis of (R)-Secnidazole is the most well-documented application, the reactivity of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide as a chiral electrophile opens possibilities for the synthesis of other chiral molecules. Its reaction with various nucleophiles can lead to the stereoselective formation of a wide range of functionalized propanol derivatives. These potential applications are an active area of research in synthetic organic chemistry.

The logical relationship for the diversification of chiral products from this synthon is illustrated below.

Conclusion

(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is a highly effective chiral building block for the asymmetric synthesis of (R)-Secnidazole and holds significant potential for the stereoselective synthesis of other chiral propanol derivatives. Its utility in providing high enantiomeric purity makes it a valuable tool for researchers and professionals in the field of drug discovery and development. The experimental protocols provided herein offer a foundation for the practical application of this important chiral synthon.

References

- 1. CN103772289A - Method for synthesizing secnidazole and secnidazole - Google Patents [patents.google.com]

- 2. CN103772289B - The method of synthesis secnidazole and secnidazole - Google Patents [patents.google.com]

- 3. CN103539745A - Preparation method of secnidazole - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide, a versatile chiral molecule with significant applications in pharmaceutical synthesis and materials science. Understanding its solubility in common laboratory solvents is critical for its effective use in various experimental and manufacturing processes.

Core Compound Properties

(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide, also known as propylene sulfate, is a cyclic sulfate ester. Its key physical and chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₃H₆O₄S |

| Molecular Weight | 138.14 g/mol |

| Appearance | Colorless to light yellow solid |

| Melting Point | 81-83 °C |

| Boiling Point | 221.8 ± 7.0 °C (Predicted) |

| CAS Number | 1006381-03-8 |

Solubility Profile

| Solvent | Solvent Type | Solubility | Notes |

| Water | Polar Protic | Soluble[1] | One source indicates a solubility of 1.38 g/100 mL at 20 °C. |

| Alcohols (e.g., Methanol, Ethanol) | Polar Protic | Soluble[1] | Expected to be miscible due to hydrogen bonding potential. |

| Ethers (e.g., Diethyl ether) | Polar Aprotic | Soluble[1] | |

| Dimethylformamide (DMF) | Polar Aprotic | Miscible | |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Miscible | |

| Dichloromethane (DCM) | Halogenated | Miscible | |

| Toluene | Nonpolar | Likely sparingly soluble | |

| Hexanes | Nonpolar | Likely insoluble |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid organic compound like (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide in a given solvent. This protocol is based on the widely used shake-flask method.

Objective: To determine the saturation solubility of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide in a specific solvent at a controlled temperature.

Materials:

-

(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide (high purity)

-

Solvent of interest (analytical grade)

-

Scintillation vials or sealed test tubes

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Accurately pipette a known volume of the solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Analysis:

-

Accurately weigh the filtered sample.

-

Dilute the sample with a known volume of a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide.

-

-

Calculation of Solubility:

-

Prepare a calibration curve using standard solutions of known concentrations.

-

From the calibration curve, determine the concentration of the compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

Applications and Logical Workflows

The solubility of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is a critical parameter in its primary applications. The following diagrams illustrate the logical workflows for two of its key uses.

Caption: Workflow for the synthesis of Secnidazole stereoisomers.

Caption: Role as an electrolyte additive in Li-ion batteries.

References

A Technical Guide to (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide: A Chiral Intermediate for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide, a chiral cyclic sulfate, is a critical building block in modern asymmetric synthesis. Its stereodefined structure makes it an invaluable intermediate in the pharmaceutical industry, particularly in the synthesis of stereoisomers of the anti-infective drug Secnidazole.[1][2][3] This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and applications of this compound. It includes a summary of its physicochemical properties, a detailed discussion of its role in the preparation of Secnidazole, and generalized experimental protocols. Additionally, this document presents diagrams illustrating the synthetic workflow and the mechanism of action of Secnidazole, providing a valuable resource for researchers in organic synthesis and medicinal chemistry.

Introduction

(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide (CAS No. 1006381-03-8) is a heterocyclic organic compound featuring a five-membered dioxathiolane ring with a methyl group at the 4-position, conferring chirality to the molecule.[4] The "(4R)" designation specifies the absolute configuration at this stereocenter. As a cyclic sulfate, it serves as a reactive and versatile intermediate, primarily utilized as a chiral electrophile in nucleophilic substitution reactions.

Its principal application lies in the pharmaceutical sector as a key intermediate for the synthesis of stereoisomers of Secnidazole.[1][2][3] Secnidazole is a second-generation 5-nitroimidazole antimicrobial agent effective against various anaerobic bacteria and protozoa.[1][2] The chirality of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is crucial for ensuring the synthesis of the desired enantiomerically pure active pharmaceutical ingredient, which can lead to improved efficacy and reduced side effects.

Stereochemistry

The stereochemistry of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is defined by the 'R' configuration at the carbon atom bearing the methyl group (C4). This single stereocenter dictates the three-dimensional arrangement of the molecule and is fundamental to its utility in asymmetric synthesis. The rigid five-membered ring structure holds the substituents in a well-defined spatial orientation, which is essential for achieving high stereoselectivity in subsequent chemical transformations.

The reactivity of this compound is significantly influenced by its stereochemistry. Nucleophilic attack on the methylene carbon (C5) typically proceeds with inversion of configuration, allowing for the stereospecific introduction of a wide range of functional groups. This predictable stereochemical outcome is a key advantage in the synthesis of complex chiral molecules like Secnidazole.

Synthesis

The synthesis of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide begins with the readily available chiral precursor, (R)-1,2-propanediol. The general synthetic strategy involves a two-step process: the formation of a cyclic sulfite followed by its oxidation to the corresponding cyclic sulfate.

A generalized workflow for the synthesis is depicted below:

Caption: Generalized synthetic workflow for (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide.

Application in Drug Development: Synthesis of Secnidazole

The primary application of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is in the stereoselective synthesis of (S)-Secnidazole. In this synthesis, the cyclic sulfate acts as a chiral electrophile, reacting with a nucleophile derived from 2-methyl-5-nitroimidazole. The reaction proceeds via a nucleophilic substitution at the C5 position of the dioxathiolane ring, leading to the opening of the ring and the formation of a new carbon-nitrogen bond with the desired stereochemistry.

Mechanism of Action of Secnidazole

Secnidazole is a prodrug that is activated within anaerobic microorganisms. Its mechanism of action involves the reduction of its nitro group by microbial nitroreductases, leading to the formation of reactive nitro radical anions and other cytotoxic intermediates. These reactive species then damage microbial DNA, leading to strand breakage and cell death.

Caption: Mechanism of action of the anti-infective drug Secnidazole.

Experimental Protocols

Disclaimer: The following are generalized experimental protocols and should be adapted and optimized based on laboratory conditions and safety assessments. Specific, detailed protocols from peer-reviewed literature should be consulted when available.

Synthesis of (4R)-4-methyl-1,3,2-dioxathiolane 2-oxide (Cyclic Sulfite)

-

To a stirred solution of (R)-1,2-propanediol in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon), cool the mixture to 0 °C.

-

Slowly add thionyl chloride (SOCl₂) dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Quench the reaction by carefully adding it to ice-cold water.

-

Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude cyclic sulfite.

-

Purify the crude product by vacuum distillation or column chromatography.

Synthesis of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide (Cyclic Sulfate)

-

Dissolve the purified (4R)-4-methyl-1,3,2-dioxathiolane 2-oxide in a solvent mixture (e.g., acetonitrile, carbon tetrachloride, and water).

-

Add a catalytic amount of ruthenium(III) chloride (RuCl₃).

-

Add sodium periodate (NaIO₄) portion-wise to the stirred mixture, maintaining the temperature below a certain threshold (e.g., 35 °C).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

-

Filter the reaction mixture to remove insoluble salts.

-

Extract the filtrate with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final product.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide.

| Property | Value | Reference |

| Molecular Formula | C₃H₆O₄S | [4][5] |

| Molecular Weight | 138.14 g/mol | [4][5] |

| CAS Number | 1006381-03-8 | [4] |

| Appearance | Colorless to light yellow solid | [5] |

| Melting Point | 81-83 °C | [5] |

| Boiling Point | 221.8 ± 7.0 °C (Predicted) | [5] |

| Solubility | Soluble in water and organic solvents like alcohols and ethers. | [5] |

| Optical Rotation | Specific data not readily available in public literature. Should be determined experimentally. | |

| ¹H NMR | Expected signals: a doublet for the methyl group, a multiplet for the methine proton, and two multiplets for the diastereotopic methylene protons. Exact chemical shifts and coupling constants should be determined experimentally. | |

| ¹³C NMR | Expected signals for the methyl carbon, the methine carbon, and the methylene carbon. Exact chemical shifts should be determined experimentally. |

Safety Information

(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is a chemical that should be handled with care in a laboratory setting.

-

Hazard Statements: Suspected of causing genetic defects. Harmful if swallowed.

-

Precautionary Statements: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves, protective clothing, eye protection, and face protection. If exposed or concerned, get medical advice/attention. Store locked up. Dispose of contents/container to an approved waste disposal plant.

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. From 1,2 diols - Wordpress [reagents.acsgcipr.org]

- 2. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

An In-Depth Technical Guide to (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is a chiral cyclic sulfate that serves as a versatile intermediate in stereoselective synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its significant applications in drug development, particularly in the synthesis of the anti-infective agent Secnidazole. The document also includes a mechanistic exploration of its role as a chiral auxiliary, visualized through a detailed reaction pathway diagram.

Compound Identification and Properties

(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is a five-membered heterocyclic compound containing a chiral center, which makes it a valuable tool in asymmetric synthesis.

| Property | Value | Reference |

| Molecular Formula | C₃H₆O₄S | [1] |

| Molecular Weight | 138.14 g/mol | [1] |

| CAS Number | 1006381-03-8 | [2] |

| Appearance | Colorless to light yellow liquid or solid | |

| Solubility | Soluble in water and organic solvents such as alcohols and ethers. |

Synthesis of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide

The synthesis of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is typically achieved through a two-step process starting from the commercially available chiral precursor, (R)-1,2-propanediol. The diol is first converted to its corresponding cyclic sulfite, which is then oxidized to the cyclic sulfate.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of (4R)-4-methyl-1,3,2-dioxathiolane 2-oxide (Cyclic Sulfite)

-

To a stirred solution of (R)-1,2-propanediol (1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) at 0 °C, add triethylamine (2.2 equivalents) or another suitable base.

-

Slowly add thionyl chloride (SOCl₂) (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude cyclic sulfite.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure (4R)-4-methyl-1,3,2-dioxathiolane 2-oxide.

Step 2: Oxidation to (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide (Cyclic Sulfate)

-

Dissolve the purified cyclic sulfite (1 equivalent) in a solvent mixture, typically acetonitrile (CH₃CN), carbon tetrachloride (CCl₄), and water.

-

Add a catalytic amount of ruthenium(III) chloride (RuCl₃) hydrate.

-

To this mixture, add sodium periodate (NaIO₄) (1.5 - 2 equivalents) portion-wise, maintaining the temperature below 35 °C. The reaction is exothermic.

-

Stir the reaction mixture at room temperature for 1-2 hours, or until the starting material is consumed (monitored by TLC or GC).

-

After the reaction is complete, dilute the mixture with diethyl ether or another suitable organic solvent.

-

Filter the mixture through a pad of celite to remove the ruthenium salts.

-

Wash the filtrate sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the final product, (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide.

Application in Drug Development: Synthesis of (S)-Secnidazole

A primary application of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is in the stereoselective synthesis of (S)-Secnidazole, a nitroimidazole anti-infective agent.[2] The chiral cyclic sulfate acts as an electrophile, and its reaction with 2-methyl-5-nitroimidazole proceeds via a nucleophilic substitution mechanism, leading to the formation of the desired stereoisomer of Secnidazole.

Experimental Protocol: Synthesis of (S)-Secnidazole

-

To a solution of 2-methyl-5-nitroimidazole (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (CH₃CN), add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1 - 1.5 equivalents) to deprotonate the imidazole nitrogen.

-

Stir the resulting mixture at room temperature for 30-60 minutes to ensure complete formation of the nucleophile.

-

Add a solution of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide (1 equivalent) in the same solvent to the reaction mixture.

-

Heat the reaction mixture to a temperature between 60-80 °C and monitor the progress of the reaction by TLC or HPLC.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude (S)-Secnidazole by recrystallization or column chromatography.

Reaction Mechanism

The synthesis of (S)-Secnidazole from (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide involves a nucleophilic attack by the deprotonated 2-methyl-5-nitroimidazole on one of the electrophilic carbon atoms of the cyclic sulfate. The reaction proceeds with an inversion of stereochemistry at the site of attack. The subsequent hydrolysis of the resulting sulfate ester yields the final product.

Conclusion

(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is a key chiral building block with significant utility in the stereoselective synthesis of pharmacologically active molecules. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers and drug development professionals in the efficient and effective use of this valuable compound. The ability to control stereochemistry is paramount in modern drug design, and reagents such as this cyclic sulfate are indispensable tools in achieving this goal.

References

Methodological & Application

Synthesis Protocol for (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide: An Essential Chiral Intermediate

Abstract

(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is a crucial chiral building block in modern organic synthesis, notably utilized in the preparation of stereoisomers of pharmacologically active molecules such as the anti-infective agent Secnidazole.[1][2] This application note provides a detailed, two-step protocol for the synthesis of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide, commencing from the readily available (R)-1,2-propanediol. The methodology involves the formation of an intermediate cyclic sulfite, followed by a ruthenium-catalyzed oxidation. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to the preparation and characterization of this important chiral intermediate.

Introduction

Chiral cyclic sulfates are highly versatile intermediates in asymmetric synthesis, acting as effective bifunctional reagents that can undergo stereospecific ring-opening reactions with a variety of nucleophiles. The title compound, (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide, with its defined stereochemistry, serves as a valuable precursor for introducing chirality into target molecules. The synthesis protocol detailed herein follows a well-established and reliable method for the preparation of cyclic sulfates from 1,2-diols.

Synthesis Overview

The synthesis of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is accomplished in two main steps:

-

Cyclic Sulfite Formation: Reaction of (R)-1,2-propanediol with thionyl chloride to form the intermediate, (4R)-4-methyl-1,3,2-dioxathiolane 2-oxide.

-

Oxidation: Ruthenium-catalyzed oxidation of the cyclic sulfite to the final product, (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide.

Experimental Protocol

Materials and Methods

| Reagent/Material | Grade | Supplier |

| (R)-1,2-Propanediol | ≥98% | Sigma-Aldrich |

| Thionyl chloride (SOCl₂) | Reagent grade | Merck |

| Pyridine | Anhydrous | Acros Organics |

| Dichloromethane (CH₂Cl₂) | Anhydrous | Fisher Scientific |

| Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) | Catalyst grade | Strem Chemicals |

| Sodium periodate (NaIO₄) | ≥99% | Alfa Aesar |

| Acetonitrile (MeCN) | HPLC grade | J.T. Baker |

| Ethyl acetate (EtOAc) | Reagent grade | VWR |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | Prepared in-house |

| Brine (saturated aqueous NaCl) | - | Prepared in-house |

| Anhydrous magnesium sulfate (MgSO₄) | - | EMD Millipore |

Step 1: Synthesis of (4R)-4-methyl-1,3,2-dioxathiolane 2-oxide

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (R)-1,2-propanediol (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂) (0.2 M).

-

Cool the solution to 0 °C in an ice-water bath.

-

Add anhydrous pyridine (2.2 eq) to the solution.

-

Slowly add a solution of thionyl chloride (1.1 eq) in anhydrous dichloromethane via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (4R)-4-methyl-1,3,2-dioxathiolane 2-oxide as a mixture of diastereomers at the sulfur atom. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide

-

In a round-bottom flask, dissolve the crude (4R)-4-methyl-1,3,2-dioxathiolane 2-oxide (1.0 eq) in a solvent system of acetonitrile, water, and ethyl acetate (e.g., in a 2:2:3 ratio).

-

To this solution, add sodium periodate (1.5 eq) and a catalytic amount of ruthenium(III) chloride hydrate (0.01 eq).

-

Stir the biphasic mixture vigorously at room temperature for 1-3 hours. The reaction is typically exothermic and may require occasional cooling with a water bath. Monitor the progress of the oxidation by TLC.

-

Once the reaction is complete, dilute the mixture with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the pure (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide.

Data Presentation

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₃H₆O₄S |

| Molecular Weight | 138.14 g/mol [3][4] |

| Appearance | Colorless to light yellow liquid or solid[5] |

| Boiling Point | ~221.8 °C (predicted)[5] |

| ¹H NMR (CDCl₃) | Expected signals at δ 1.3–1.5 ppm (d, 3H, CH₃), δ 4.0-4.5 (m, 2H, CH₂), δ 4.8-5.2 (m, 1H, CH) |

| ¹³C NMR (CDCl₃) | Expected signals for methyl carbon, methylene carbon, methine carbon, and sulfone carbon (δ 110–120 ppm)[5] |

| IR (neat) | Strong S=O stretches expected at 1150–1300 cm⁻¹[5] |

| CAS Number | 1006381-03-8[4] |

Note: Specific spectroscopic data should be acquired for each synthesized batch to confirm identity and purity.

Workflow Diagram

Caption: Synthetic workflow for (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide.

Safety Precautions

-

Thionyl chloride is a corrosive and toxic reagent; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Pyridine is a flammable and harmful liquid.

-

Ruthenium compounds can be toxic.

-

The oxidation reaction can be exothermic; appropriate cooling should be readily available.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide. The described two-step procedure, starting from (R)-1,2-propanediol, is a standard and efficient method for accessing this valuable chiral intermediate. The successful synthesis and purification of this compound will enable researchers in drug discovery and development to explore its utility in the asymmetric synthesis of complex molecules.

References

- 1. 1,3,2-Dioxathiolane, 4-Methyl-, 2,2-dioxide, (4R)- | 1006381-03-8 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 4-Methyl-1,3,2-dioxathiolane 2,2-Dioxide | C3H6O4S | CID 9964107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (4R)-4-Methyl-1,3,2-dioxathiolane 2,2-dioxide | C3H6O4S | CID 59377073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide | 5689-83-8 | Benchchem [benchchem.com]

Application Notes and Protocols for (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide as a Chiral Auxiliary: An Overview

Introduction

(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is a chiral cyclic sulfate that has been noted in chemical literature, primarily as an intermediate in the synthesis of specific stereoisomers of pharmaceutical compounds.[1][2][3] While its structure suggests potential as a chiral auxiliary in asymmetric synthesis, detailed and specific applications for common transformations such as enolate alkylation or aldol reactions are not extensively documented in publicly available scientific literature. Chiral auxiliaries are powerful tools in organic synthesis, enabling the stereocontrolled formation of new chiral centers.[4][5] They are typically attached to a prochiral substrate, direct the stereochemical outcome of a subsequent reaction, and are then cleaved to yield the desired enantiomerically enriched product.

Primary Application: Synthesis of Secnidazole Stereoisomers

The most consistently cited application of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is its use in the synthesis of stereoisomers of Secnidazole.[1][2][3] Secnidazole is a nitroimidazole anti-infective agent. The chirality of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is crucial for obtaining the desired stereoisomer of the final drug product, which in turn dictates its pharmacological activity.

Due to the limited availability of detailed experimental protocols in the public domain for the use of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide as a general chiral auxiliary, the following sections will outline a generalized workflow for the application of a chiral auxiliary in asymmetric synthesis. This workflow is based on established principles of chiral auxiliary-mediated reactions but is not based on specific documented procedures for this particular compound.

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for the use of a chiral auxiliary in an asymmetric enolate alkylation. This represents a logical, though not explicitly documented, potential application of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide.

Data Presentation

As there is a lack of specific quantitative data in the searched literature for the use of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide in general asymmetric reactions, a data table cannot be provided. For a typical chiral auxiliary, such a table would summarize key performance indicators as shown in the hypothetical example below:

| Entry | Electrophile (R-X) | Base | Solvent | Yield (%) | Diastereomeric Excess (d.e. %) |

| 1 | CH₃I | LDA | THF | - | - |

| 2 | BnBr | NaHMDS | THF | - | - |

| 3 | Allyl-Br | KHMDS | Toluene | - | - |

| Data in this table is hypothetical and for illustrative purposes only, as no specific experimental results were found in the search results. |

Generalized Protocols

Below are generalized, hypothetical protocols for the key steps in a chiral auxiliary-mediated asymmetric alkylation. These are based on standard laboratory procedures for other well-established chiral auxiliaries and should be considered illustrative.

Protocol 1: Attachment of the Chiral Auxiliary (Hypothetical)

-

To a solution of a carboxylic acid (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon), add a coupling agent (e.g., oxalyl chloride, 1.2 eq.) and a catalytic amount of DMF.

-

Stir the reaction mixture at room temperature for 1-2 hours until the formation of the acid chloride is complete.

-

In a separate flask, dissolve (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide (1.1 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq.) in the same anhydrous solvent.

-

Cool the solution of the auxiliary to 0 °C and slowly add the freshly prepared acid chloride solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting chiral adduct by column chromatography.

Protocol 2: Asymmetric Enolate Alkylation (Hypothetical)

-

Dissolve the chiral adduct (1.0 eq.) in an anhydrous ethereal solvent (e.g., THF) and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add a strong, non-nucleophilic base (e.g., LDA, 1.1 eq.) to form the enolate. Stir for 1 hour at -78 °C.

-

Add the electrophile (e.g., an alkyl halide, 1.2 eq.) to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the alkylated adduct by column chromatography. The diastereomeric excess (d.e.) can be determined at this stage using chiral HPLC or NMR analysis.

Protocol 3: Cleavage of the Chiral Auxiliary (Hypothetical)

-

Dissolve the purified alkylated adduct (1.0 eq.) in a suitable solvent system (e.g., THF/water).

-

Add a reagent for hydrolysis (e.g., LiOH, 2.0 eq.).

-

Stir the reaction at room temperature for 4-12 hours until the cleavage is complete.

-

Acidify the reaction mixture with an aqueous acid solution (e.g., 1M HCl) to protonate the carboxylic acid product.

-

Extract the chiral carboxylic acid product with an organic solvent.

-

The water-soluble chiral auxiliary can be recovered from the aqueous layer.

-

Dry the organic layer containing the product over anhydrous Na₂SO₄, concentrate, and purify as needed.

Concluding Remarks

While (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is commercially available and has a defined role in the synthesis of specific pharmaceutical compounds, its broader utility as a chiral auxiliary for a range of asymmetric transformations is not well-documented in the available literature. The protocols and workflows presented here are generalized and hypothetical, based on the standard application of other chiral auxiliaries. Researchers interested in exploring the potential of this compound as a novel chiral auxiliary would need to undertake systematic experimental studies to determine its efficacy, including optimal reaction conditions, substrate scope, and the diastereoselectivity it can induce in various reactions.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. nbinno.com [nbinno.com]

- 3. 1,3,2-Dioxathiolane, 4-Methyl-, 2,2-dioxide, (4R)- | 1006381-03-8 [chemicalbook.com]

- 4. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]